Cas no 53999-08-9 (Benzene, 1-[[(4-methylphenyl)sulfonyl]methyl]-2,4-dinitro-)

Benzene, 1-[[(4-methylphenyl)sulfonyl]methyl]-2,4-dinitro- structure
53999-08-9 structure
Product Name:Benzene, 1-[[(4-methylphenyl)sulfonyl]methyl]-2,4-dinitro-
CAS No:53999-08-9
MF:C14H12N2O6S
MW:336.319882392883
CID:355885
PubChem ID:71364939
Update Time:2025-04-19

Benzene, 1-[[(4-methylphenyl)sulfonyl]methyl]-2,4-dinitro- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-[[(4-methylphenyl)sulfonyl]methyl]-2,4-dinitro-
    • 1-[(4-methylphenyl)sulfonylmethyl]-2,4-dinitrobenzene
    • 53999-08-9
    • 1-[(4-Methylbenzene-1-sulfonyl)methyl]-2,4-dinitrobenzene
    • DTXSID50788381
    • Inchi: 1S/C14H12N2O6S/c1-10-2-6-13(7-3-10)23(21,22)9-11-4-5-12(15(17)18)8-14(11)16(19)20/h2-8H,9H2,1H3
    • InChI Key: OGFUXCZHEIUCQC-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(CC1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-])(=O)=O

Computed Properties

  • Exact Mass: 336.04166
  • Monoisotopic Mass: 336.04160728g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 539
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 134Ų

Experimental Properties

  • PSA: 120.42

Benzene, 1-[[(4-methylphenyl)sulfonyl]methyl]-2,4-dinitro- Related Literature

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